2-Ethyl-1-(naphthylsulfonyl)piperidine
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Overview
Description
2-Ethyl-1-(naphthylsulfonyl)piperidine is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(naphthylsulfonyl)piperidine typically involves the reaction of 2-ethylpiperidine with naphthylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(naphthylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-1-(naphthylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(naphthylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: A natural alkaloid found in black pepper, known for its pungent taste and various biological activities.
Icaridin: A synthetic piperidine derivative used as an insect repellent.
Piperidine: The parent compound, widely used in organic synthesis and as a building block for various pharmaceuticals.
Uniqueness
2-Ethyl-1-(naphthylsulfonyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthylsulfonyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H21NO2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethyl-1-naphthalen-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C17H21NO2S/c1-2-15-10-5-6-13-18(15)21(19,20)17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3 |
InChI Key |
GFELUIXUIYGAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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